molecular formula C10H11N5O2 B2858765 Ethyl 5-amino-2-(tetrazol-1-yl)benzoate CAS No. 2248268-17-7

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate

Cat. No. B2858765
CAS RN: 2248268-17-7
M. Wt: 233.231
InChI Key: WYVCEBYZWJVGGS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and is widely used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(tetrazol-1-yl)benzoate is not well understood, and further research is needed to determine its exact mode of action. However, it is believed that this compound may act as a nucleophile and form covalent bonds with other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 5-amino-2-(tetrazol-1-yl)benzoate. However, it has been reported that this compound may have antimicrobial and antifungal properties. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-amino-2-(tetrazol-1-yl)benzoate is its versatility in the synthesis of other chemical compounds. This compound can be used as a starting material in the synthesis of various tetrazole derivatives, which have applications in medicinal chemistry, materials science, and other fields.
However, one of the limitations of Ethyl 5-amino-2-(tetrazol-1-yl)benzoate is its potential toxicity. This compound may be harmful if ingested or inhaled and should be handled with care in the laboratory.

Future Directions

There are several future directions for research on Ethyl 5-amino-2-(tetrazol-1-yl)benzoate. One potential direction is to investigate its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent.
Another potential direction is to investigate its potential applications in materials science. Tetrazole derivatives have unique properties that make them useful in the development of new materials, and Ethyl 5-amino-2-(tetrazol-1-yl)benzoate can be used as a starting material in the synthesis of these compounds.
Conclusion:
In conclusion, Ethyl 5-amino-2-(tetrazol-1-yl)benzoate is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of Ethyl 5-amino-2-(tetrazol-1-yl)benzoate involves the reaction between ethyl 5-bromo-2-nitrobenzoate and sodium azide in the presence of copper(I) iodide. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the final product.

Scientific Research Applications

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate has a wide range of potential applications in scientific research. One of the most significant applications is in the synthesis of other chemical compounds. This compound can be used as a starting material in the synthesis of various tetrazole derivatives, which have applications in medicinal chemistry, materials science, and other fields.

properties

IUPAC Name

ethyl 5-amino-2-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)8-5-7(11)3-4-9(8)15-6-12-13-14-15/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVCEBYZWJVGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate

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